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Executive Summary

N-(Chloroacetyl)-2-methylalanine (also known as N-Chloroacetyl-Aib) is a non-proteinogenic
amino acid derivative.[1] Structurally, it consists of the helix-inducing core

-aminoisobutyric acid (Aib) acylated with a reactive chloroacetyl group.

This molecule serves a dual purpose in medicinal chemistry:

o Conformational Control: The gem-dimethyl group of the Aib core restricts backbone flexibility
via the Thorpe-Ingold effect, stabilizing helical secondary structures (
-helices).[2]

o Chemoselective Ligation: The chloroacetyl moiety acts as an electrophilic "warhead,"
enabling specific covalent conjugation to nucleophiles (particularly cysteine thiols) in peptide
stapling and fragment-based drug discovery (FBDD).

Nomenclature and Structural Identity
IUPAC Designation

The systematic IUPAC name is derived by treating the molecule as a substituted propanoic
acid: 2-[(2-chloroacetyl)amino]-2-methylpropanoic acid
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Chemical Identifiers

Identifier Type Value

CAS Registry Number 95038-11-2

N-Chloroacetyl-Aib; N-Chloroacetyl-
Common Synonyms

-aminoisobutyric acid

Molecular Formula

SMILES CC(C)(C(=0)O)NC(=0)CCl
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Structural Visualization

The diagram below illustrates the connectivity, highlighting the reactive electrophilic center and
the steric gem-dimethyl core.
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Caption: Structural connectivity showing the electrophilic chloroacetyl tail (red/grey) linked to
the sterically hindered Aib core (green).

Physical and Chemical Properties[2][5][6][7][8][9]

The physical behavior of N-(chloroacetyl)-2-methylalanine is dominated by the interplay
between its polar carboxylic acid head and the lipophilic, sterically crowded core.
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Property Data Contextual Note
) Suitable for fragment-based
Molecular Weight 179.60 g/mol )
screening (<300 Da).
Monoclinic ( Common for Aib derivatives
Crystal System due to efficient packing of
) methyl groups.

Solubility

DMSO, Methanol, Water (pH >
7

Solubility in water increases
significantly upon
deprotonation of the carboxylic

acid.

Reactivity

Alkylating Agent

The C-ClI bond is susceptible

to
attack by thiols (
high) and amines (

moderate).

pKa (COOH)

~3.8 - 4.0 (Predicted)

Slightly more acidic than
alanine due to the inductive

effect of the amide.

Synthesis Protocol: Modified Schotten-Baumann

Objective: Synthesize N-(chloroacetyl)-2-methylalanine from

-aminoisobutyric acid (Aib) and chloroacetyl chloride.

Rationale: The Schotten-Baumann conditions (aqueous base/organic solvent biphasic system)

are preferred over anhydrous conditions. Aib is sterically hindered, making the amino group

less nucleophilic; however, the agueous base ensures the amine remains unprotonated and

reactive, while the biphasic system protects the hydrolytically unstable chloroacetyl chloride

until reaction.

Reagents
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-Aminoisobutyric acid (Aib)[3]

Chloroacetyl chloride (1.1 equivalents)

Sodium Hydroxide (NaOH), 4M agueous solution
Dichloromethane (DCM) or Diethyl Ether

Hydrochloric acid (HCI), 1M (for acidification)[4]

Step-by-Step Methodology

Solubilization: Dissolve Aib (10 mmol) in 4M NaOH (25 mmol). The excess base is critical to
neutralize the HCI generated during the reaction and keep the Aib amine deprotonated.

o Checkpoint: Ensure the solution is clear before proceeding.
Temperature Control: Cool the aqueous solution to 0°C in an ice bath.

o Why? Low temperature suppresses the competitive hydrolysis of chloroacetyl chloride by
water.

Acylation: Add chloroacetyl! chloride (11 mmol) dropwise over 20 minutes with vigorous
stirring. Simultaneously, monitor pH; if it drops below 9, add supplemental NaOH.

o Mechanistic Insight: The vigorous stirring creates a fine emulsion, maximizing the
interfacial surface area where the hydrophobic acyl chloride meets the hydrophilic amino
acid anion.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Workup:

o Wash the alkaline aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted
chloroacetyl chloride (which stays in the organic phase).

o Acidification: Carefully acidify the aqueous layer to pH 2 using 1M HCI. The product, N-
(chloroacetyl)-2-methylalanine, will precipitate or oil out as the free acid.
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« |solation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined
organics over

, filter, and concentrate in vacuo.

 Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Applications in Drug Development[11]
A. Covalent Fragment Screening & Peptide Stapling

N-(Chloroacetyl)-2-methylalanine is a "cysteine trap." In drug discovery, it is used to
introduce a covalent binding site into a peptide sequence.

Mechanism: The chloroacetyl group undergoes nucleophilic substitution (

) with a cysteine thiol. Because the Aib core induces a helical conformation, this reaction is
often used to "staple" a peptide into a fixed helix by reacting with a cysteine residue

or

positions away.

Cysteine Thiol (Nucleophile)
attacks Chloroacetyl Carbon

N2 Attack

Transition State
(Pentacoordinate Carbon)

:

Chloride Leaving Group
Ejected

rreversible

Thioether Conjugate
(Stable Covalent Bond)
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Caption: The irreversible conjugation pathway of N-CIAc-Aib to a cysteine residue.

B. Peptidomimetics ( -Helix Induction)

The Aib residue is achiral and contains two methyl groups on the
-carbon.[5] This creates steric clash (Thorpe-Ingold effect) that restricts the
torsion angles to regions favorable for

-helices or

-helices.

o Usage: Researchers insert N-CIAc-Aib into peptide sequences to force the peptide into a
bioactive helical shape while simultaneously providing a handle for cyclization.

Safety and Handling

o Skin/Eye Irritant: Like most chloroacetamides, this compound is a potent contact allergen
and irritant. It can alkylate proteins in the skin.

e Handling: Always handle inside a fume hood with nitrile gloves.

o Storage: Store at -20°C. The chloroacetyl group is susceptible to hydrolysis over long
periods if exposed to moisture at room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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